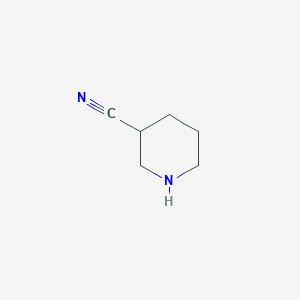

3-Cyanopiperidine

概要

説明

3-Cyanopiperidine (CAS: 7492-88-8) is a six-membered saturated heterocyclic compound featuring a piperidine backbone with a cyano (-CN) substituent at the 3-position. Its synthesis involves oxidative cyclization of methylglutaronitrile (MGN) using multi-metallic molybdate catalysts (e.g., Cs, K, Ni, Co, Fe) under controlled conditions . This compound has gained attention in neuroimaging research due to its role as a precursor for radioligands like [¹¹C]77, which exhibit excellent brain uptake in PET studies (maximum SUV ≈ 4 in rats and 3 in rhesus monkeys) . The cyano group enhances metabolic stability and avoids zwitterionic behavior, a common limitation in GABA transporter ligands .

準備方法

Synthetic Routes and Reaction Conditions: 3-Cyanopiperidine can be synthesized through various methods. One common approach involves the dehydration of piperidine-3-carboxamide using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method includes the reaction of 3-piperidone with cyanogen bromide in the presence of a base like sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-cyanopyridine. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions . The resulting product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions: 3-Cyanopiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-piperidone using oxidizing agents like

生物活性

3-Cyanopiperidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects. The information is compiled from diverse sources to ensure a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a cyano group at the third position. Its molecular formula is and it possesses unique physical and chemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 110.16 g/mol |

| Boiling Point | 180-182 °C |

| Solubility | Soluble in water and organic solvents |

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study synthesized several derivatives and assessed their cytotoxicity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and liver (HepG2) cancers. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU).

- Key Findings:

- Compound 5e showed twice the activity of 5-FU against PC-3 cells.

- Compound 5c exhibited promising cytotoxicity with IC50 values ranging from 27.2 to 52 µM across different cell lines.

- Both compounds induced apoptosis through proteasome-dependent degradation of survivin, a protein associated with cancer cell survival .

The mechanism by which this compound derivatives exert their anticancer effects involves several pathways:

- Induction of Apoptosis : Compounds like 5c and 5e were shown to increase early and late apoptotic cells significantly.

- Cell Cycle Arrest : Flow cytometry analysis revealed that these compounds caused an increase in cells at the G2/M phase, indicating cell cycle arrest.

- Inhibition of Survivin : The compounds led to a marked reduction in survivin expression, which is critical for cancer cell proliferation and resistance to chemotherapy .

Other Biological Activities

In addition to anticancer effects, this compound derivatives have been explored for their potential as enzyme inhibitors:

- Deubiquitinating Enzyme Inhibition : N'-alkyl, N-cyanopiperazines have been identified as selective covalent inhibitors of the deubiquitinating enzyme UCHL1, which plays a role in various cellular processes including protein degradation and signaling pathways .

- Protein Kinase Inhibition : Certain derivatives have shown promise in inhibiting protein kinases, which are crucial for signal transduction in cells .

Study on Anticancer Activity

A notable case study involved the synthesis of new cyanopyridine derivatives related to this compound. These compounds were evaluated for their ability to inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways, which are often dysregulated in cancers. The results indicated that some derivatives not only inhibited cell proliferation but also induced apoptosis through specific signaling cascades .

In Vivo Studies

While most studies focus on in vitro analyses, preliminary in vivo studies are necessary to assess the therapeutic potential and safety profiles of these compounds. Future research should aim at evaluating the pharmacokinetics and biodistribution of this compound derivatives to better understand their efficacy in living organisms.

科学的研究の応用

Biological Activities

3-Cyanopiperidine exhibits a range of biological activities that make it a promising candidate for drug development:

Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant anticancer properties. A notable study involved synthesizing several derivatives and evaluating their cytotoxic effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and liver (HepG2) cancers. Key findings include:

- Cytotoxicity : Compounds derived from this compound showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For instance, compound 5e exhibited twice the activity of 5-FU against PC-3 cells.

- Mechanism of Action : The anticancer effects were linked to:

- Induction of Apoptosis : Increased early and late apoptotic cells were observed.

- Cell Cycle Arrest : Flow cytometry indicated an increase in cells at the G2/M phase.

- Inhibition of Survivin : A marked reduction in survivin expression was noted, critical for cancer cell survival.

Enzyme Inhibition

Beyond anticancer properties, this compound derivatives have been explored for their potential as enzyme inhibitors:

- Deubiquitinating Enzyme Inhibition : Certain derivatives have shown selective inhibition of UCHL1, a deubiquitinating enzyme involved in protein degradation and signaling pathways.

- Protein Kinase Inhibition : Some derivatives exhibit promise in inhibiting protein kinases crucial for signal transduction.

Case Study 1: Antitumor Activity Evaluation

A comprehensive study synthesized novel derivatives of this compound to assess their anti-tumor activities. The study highlighted that compounds not only inhibited cell proliferation but also induced apoptosis through specific signaling cascades involving EGFR (Epidermal Growth Factor Receptor) pathways.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5c | 27.2 | PC-3 |

| 5e | 23.4 | MDA-MB-231 |

| 6a | 40.3 | HepG2 |

Case Study 2: Survivin Modulation

Another research effort focused on the synthesis of novel derivatives as survivin modulators. The results indicated that these compounds significantly reduced survivin levels through proteasome-dependent degradation, enhancing their potential as chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyanopiperidine, and how can their efficiency be optimized?

- Methodological Answer : The one-pot synthesis via Knoevenagel condensation of cyanoacetic acid with aldehydes, followed by Achmatowicz reaction and decarboxylation, is a common route . Efficiency optimization may involve solvent selection (e.g., polar aprotic solvents), catalyst screening (e.g., Lewis acids), and reaction temperature control. Yield improvements can be monitored via HPLC or GC-MS. Challenges include managing intermediates prone to dehydration, requiring inert atmospheres or stabilizing additives .

Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and secondary amine (N-H) bends (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Distinguishes piperidine ring protons (δ 1.5–3.5 ppm for CH₂ groups) and nitrile carbon (δ ~120 ppm). NOESY or COSY can resolve stereochemical ambiguities in substituted derivatives .

- Mass Spectrometry : Validates molecular weight (m/z 110.16 for parent compound) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in fume hoods to avoid inhalation of vapors (TLV-TWA data pending; assume acute toxicity).

- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and absorb with inert materials (vermiculite).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can contradictory data on the antiproliferative activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from variability in:

- Cell Line Selection : Compare activity across standardized panels (e.g., NCI-60) to identify tissue-specific effects.

- Assay Conditions : Control for incubation time (e.g., 48 vs. 72 hours) and serum concentration in media.

- Data Normalization : Use reference compounds (e.g., doxorubicin) in each experiment to calibrate IC₅₀ values. Meta-analyses of dose-response curves and replicate studies (n ≥ 3) are recommended .

Q. What computational strategies can predict the binding affinity of this compound derivatives to Trypanosoma cruzi targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TcSir2rp1 or cruzain proteases.

- QSAR Models : Train on datasets of cyanopiperidine analogs with known IC₅₀ values; prioritize descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Validate with in vitro enzyme inhibition assays .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Use accelerated degradation tests (40°C/75% RH) with UPLC monitoring.

- pH Profiling : Prepare buffers (pH 1–13) and measure hydrolysis rates via kinetic UV-Vis (λ = 210–230 nm). Nitrile groups are susceptible to alkaline hydrolysis, forming carboxylic acids.

- Co-solvents : Add co-solvents (e.g., DMSO) to improve solubility while minimizing degradation .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism. Report R² and 95% CI for IC₅₀.

- ANOVA with Tukey’s post-hoc test : Compare means across multiple concentrations.

- Synergy Analysis : Use Chou-Talalay method for combination studies (e.g., with doxorubicin) .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible biological assays?

- Methodological Answer :

- Quality Control : Enforce strict in-process checks (e.g., TLC for reaction progress, Karl Fischer for moisture).

- Standardization : Use high-purity starting materials (≥98%) and document reaction parameters (e.g., stirring speed, cooling rates).

- Characterization : Require ≥95% purity (HPLC) and identical spectral profiles (¹H NMR) for all batches .

Q. Tables for Quick Reference

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 110.16 g/mol | |

| Canonical SMILES | C1CC(CNC1)C#N | |

| Antiproliferative Activity | IC₅₀ = 2.1 µM (HEPG2) vs. Doxorubicin (0.5 µM) | |

| Hazard Classification | Skin/Eye Irritant, Respiratory Risk |

類似化合物との比較

Comparison with Structural Isomers

2-Cyanopiperidine and 4-Cyanopiperidine

Structural isomers of 3-cyanopiperidine differ in the position of the cyano group, leading to distinct physicochemical and biological properties:

Key Insight: The 3-position cyano group in this compound optimizes spatial and electronic properties for brain penetration, unlike its isomers .

Comparison with Functional Group Analogs

3-Aminopiperidine

3-Aminopiperidine (CAS: 54012-73-6) replaces the cyano group with an amine (-NH₂):

- Applications : Key impurity in Linagliptin synthesis; used in toxicity studies .

- Reactivity: The amine group facilitates hydrogen bonding, making it suitable for drug formulation, whereas the cyano group in this compound enhances metabolic stability .

3-Chloropiperidine

Comparison with Ring-Structure Analogs

3-Cyanopyridine

3-Cyanopyridine (CAS: 100-54-9) replaces the saturated piperidine ring with an aromatic pyridine ring:

- Physicochemical Properties: Aromaticity reduces basicity (pKa ~1.3) compared to this compound (pKa ~10.2) .

- Applications: Used in lab research and nicotinamide synthesis , whereas this compound is specialized for neuroimaging .

- Safety : Both require strict handling for cyanide toxicity risks .

3-Hydroxypiperidine

3-Hydroxypiperidine (CAS: 6859-99-0) has a hydroxyl (-OH) group:

- Reactivity: Participates in hydrogen bonding and glycosylation reactions, unlike the electron-withdrawing cyano group .

特性

IUPAC Name |

piperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXATVKGIJQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329537 | |

| Record name | 3-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-88-8 | |

| Record name | 3-Piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。